

NMR chemical shift comparison of phenylalanine and H-Phe(2-Cl)-OH

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Compound of Interest		
Compound Name:	H-Phe(2-Cl)-OH	
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A comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts of phenylalanine and its chlorinated analog, **H-Phe(2-CI)-OH**, reveals significant insights into the electronic and structural effects of halogen substitution on the aromatic ring. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectra, supported by experimental data for phenylalanine and predicted values for **H-Phe(2-CI)-OH** based on established substituent effects. This information is particularly valuable for researchers in drug development and structural biology, where understanding the impact of molecular modifications is crucial.

¹H and ¹³C NMR Chemical Shift Comparison

The introduction of a chlorine atom at the ortho position of the phenyl ring in phenylalanine leads to predictable changes in the chemical shifts of the aromatic protons and carbons. These changes are primarily due to the inductive and anisotropic effects of the electron-withdrawing chlorine atom.

Data Summary

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for L-phenylalanine and the predicted chemical shifts for **H-Phe(2-CI)-OH**.

Table 1: 1H NMR Chemical Shift Data (ppm)



Proton	L-Phenylalanine (Experimental in D ₂ O)	H-Phe(2-Cl)-OH (Predicted)	Expected Shift Change
Ηα	3.99[1]	~4.0	Minimal change
Ηβ	3.13, 3.29[1]	~3.1-3.3	Minimal change
H-2'	7.33[1]	-	Substituted
H-3'	7.38[1]	Downfield shift	Deshielded by Cl
H-4'	7.43[1]	Downfield shift	Deshielded by Cl
H-5'	7.38[1]	~7.4	Minimal change
H-6'	7.33[1]	Downfield shift	Deshielded by Cl

Table 2: 13C NMR Chemical Shift Data (ppm)

Carbon	L-Phenylalanine (Experimental in D₂O)	H-Phe(2-Cl)-OH (Predicted)	Expected Shift Change
C=O	176.77	~177	Minimal change
Сα	58.74	~59	Minimal change
Сβ	39.10	~39	Minimal change
C-1'	137.80	~136	Shielded by Cl
C-2'	131.83	Downfield shift	Deshielded by Cl
C-3'	132.09	Shielded by Cl	Shielded by Cl
C-4'	130.42	~130	Minimal change
C-5'	132.09	~132	Minimal change
C-6'	131.83	Shielded by Cl	Shielded by Cl

Experimental Protocols



NMR Sample Preparation and Data Acquisition

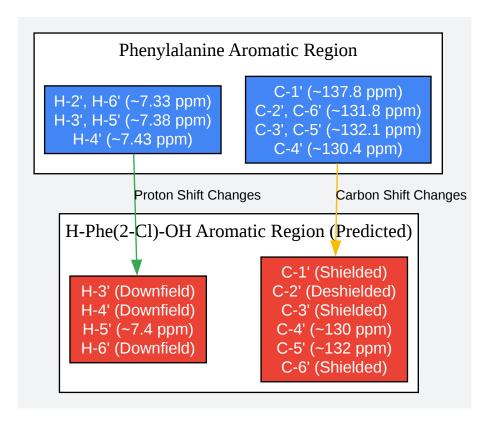
A general protocol for acquiring ¹H and ¹³C NMR spectra of amino acids is as follows:

- Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is commonly used for its ability to exchange with labile protons (e.g., -NH₂, -COOH), simplifying the spectrum.
- Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
- NMR Spectrometer: Acquire the spectra on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12-15 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Apply a solvent suppression technique if necessary, especially when using D₂O, to attenuate the residual HDO signal.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signalto-noise ratio.
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualization of Structural and Chemical Shift Effects



The following diagrams illustrate the molecular structures and the predicted impact of the 2chloro substitution on the aromatic chemical shifts.



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References

- 1. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
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